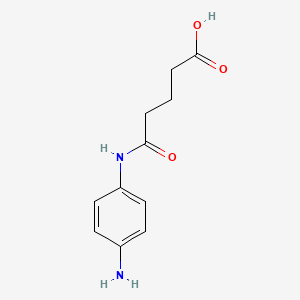
(3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol is an organic compound that features a benzyl ether group attached to a hexa-1,4-dien-3-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and a suitable diene precursor.
Protection of Hydroxyl Group: The hydroxyl group of benzyl alcohol is protected using a suitable protecting group, such as a silyl ether.
Formation of Diene: The protected benzyl alcohol is then subjected to a series of reactions to form the hexa-1,4-diene structure.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated alcohols.
Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted benzyl ethers.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Could be used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol would depend on its specific application
Comparación Con Compuestos Similares
Similar Compounds
(3R)-6-(Methoxy)hexa-1,4-dien-3-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(3R)-6-(Ethoxy)hexa-1,4-dien-3-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
(3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions compared to other similar compounds.
Propiedades
Número CAS |
921764-10-5 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
(3R)-6-phenylmethoxyhexa-1,4-dien-3-ol |
InChI |
InChI=1S/C13H16O2/c1-2-13(14)9-6-10-15-11-12-7-4-3-5-8-12/h2-9,13-14H,1,10-11H2/t13-/m1/s1 |
Clave InChI |
YACMDKPWOQGRMU-CYBMUJFWSA-N |
SMILES isomérico |
C=C[C@H](C=CCOCC1=CC=CC=C1)O |
SMILES canónico |
C=CC(C=CCOCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


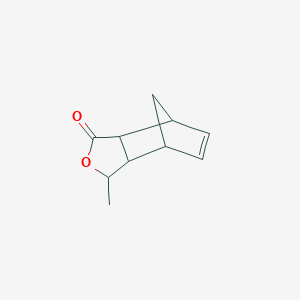
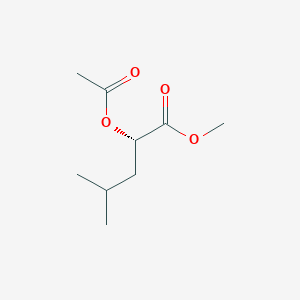
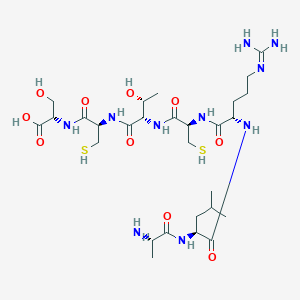
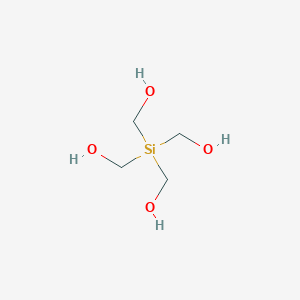
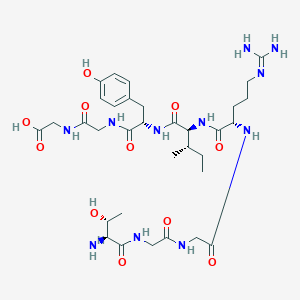
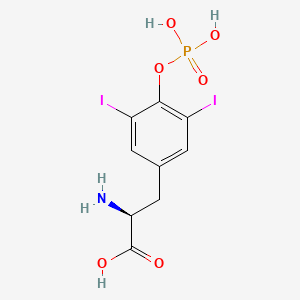
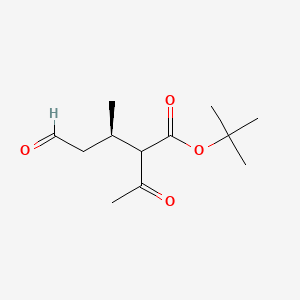
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)
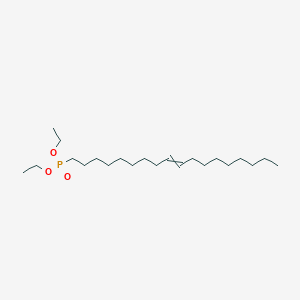
methylidene}hydroxylamine](/img/structure/B14194572.png)
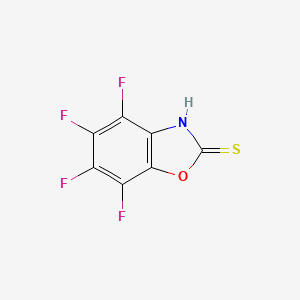
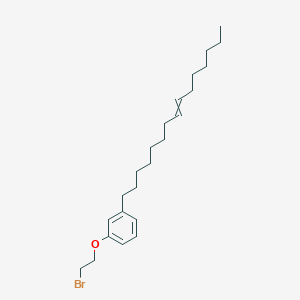
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)
